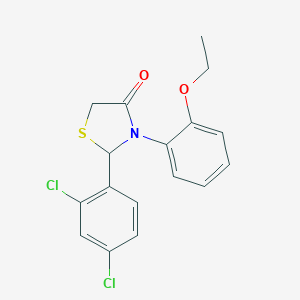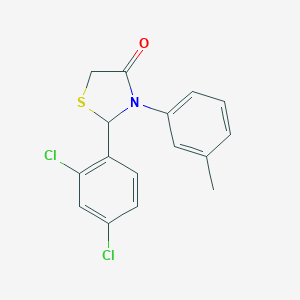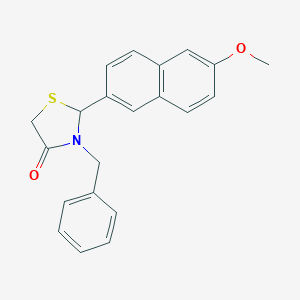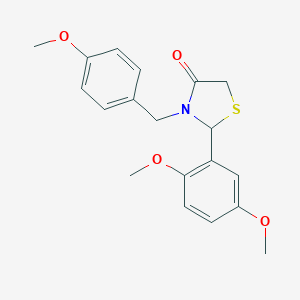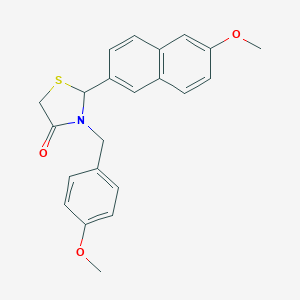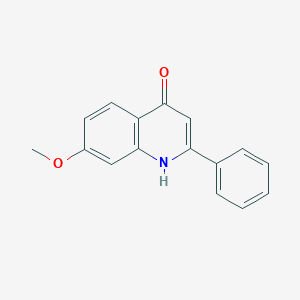
7-Methoxy-2-phenyl-quinolin-4-ol
説明
7-Methoxy-2-phenyl-quinolin-4-ol is a compound with the molecular formula C16H13NO2 . It has a molecular weight of 251.28 g/mol . The IUPAC name for this compound is 7-methoxy-2-phenyl-1H-quinolin-4-one .
Synthesis Analysis
The synthesis of 2-quinolones, which includes 7-Methoxy-2-phenyl-quinolin-4-ol, has been a topic of significant research. The early synthetic chemistry originated from the same principle of the classical Friedländer and Knorr procedures for the preparation of quinolines . Recent innovations in new bond-forming reactions have allowed for novel strategies to construct the core structures of 2-quinolones .Molecular Structure Analysis
The molecular structure of 7-Methoxy-2-phenyl-quinolin-4-ol includes a benzene ring fused with a pyridine moiety . The InChI representation of the molecule isInChI=1S/C16H13NO2/c1-19-12-7-8-13-15 (9-12)17-14 (10-16 (13)18)11-5-3-2-4-6-11/h2-10H,1H3, (H,17,18) . Chemical Reactions Analysis
The chemical reactions involving 2-quinolones have been extensively studied. For instance, the reaction between 2-iodoaniline and dialkyl itaconates furnished 2-quinolones possessing carboalkoxymethyl substituents at the C-3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxy-2-phenyl-quinolin-4-ol include a molecular weight of 251.28 g/mol, XLogP3-AA of 3.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .科学的研究の応用
Antiviral Activity : 7-Methoxy-2-phenyl-quinolin-4-ol derivatives have shown potential in inhibiting the Hepatitis B virus. Compounds with 1,3,4-thiadiazole and sulfinylmethyl derivatives displayed potent activities against HBV (Liu et al., 2015).
Anticancer and Antimitotic Properties : The molecule and its derivatives have demonstrated significant antiproliferative activity, including inducing cell cycle arrest in the G2/M phase, a crucial factor in cancer treatment. Specific structural features, like a 5-hydroxyl group and a 7-methoxy group, were essential for this activity (Hadjeri et al., 2004).
Chemical Synthesis : 7-Methoxy-2-phenyl-quinolin-4-ol is a key intermediate in the synthesis of various pharmacologically significant compounds. For example, it has been used in synthesizing potent HCV NS3 protease inhibitors (Frutos et al., 2006).
Corrosion Inhibition : Quinoline derivatives, including those related to 7-Methoxy-2-phenyl-quinolin-4-ol, have been investigated for their effectiveness in inhibiting corrosion, particularly for mild steel in acidic mediums. This application is essential in industrial settings (Singh et al., 2016).
将来の方向性
Quinolones, including 7-Methoxy-2-phenyl-quinolin-4-ol, have garnered significant attention in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthetic tools and strategies for the construction of the core structures of 2-quinolones .
特性
IUPAC Name |
7-methoxy-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-phenyl-quinolin-4-ol | |
CAS RN |
20430-72-2 | |
| Record name | 20430-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7-Methoxy-2-phenyl-quinolin-4-ol in the development of HCV NS3 protease inhibitors?
A1: 7-Methoxy-2-phenyl-quinolin-4-ol serves as a key structural element within a series of tetrapeptidic inhibitors targeting the HCV NS3 protease [, ]. Researchers incorporated this compound as a substituent on a novel 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid scaffold designed to mimic N-acyl-L-hydroxyproline. This scaffold occupies the P2 position of the inhibitor, while the P1, P3, and P4 positions were varied with different amino acid derivatives to optimize binding affinity [, ].
Q2: How potent are the HCV NS3 protease inhibitors incorporating 7-Methoxy-2-phenyl-quinolin-4-ol?
A2: The research demonstrates the successful development of potent HCV NS3 protease inhibitors incorporating 7-Methoxy-2-phenyl-quinolin-4-ol. Through systematic exploration of different amino acid substitutions at the P1, P3, and P4 positions, the researchers identified several promising inhibitors [, ]. Notably, the most effective inhibitor exhibited a Ki value of 1.1 nM, highlighting the significant potential of this structural class for further development [, ]. This level of potency suggests a strong interaction between the inhibitor and the NS3 protease, warranting further investigation into the binding mode and mechanism of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



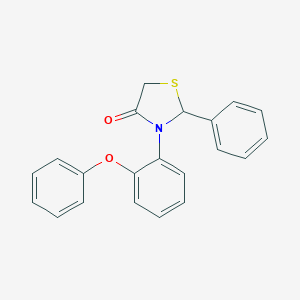
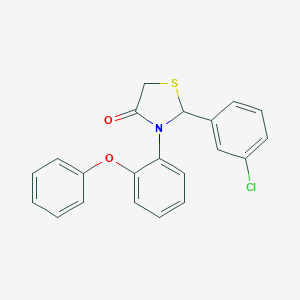

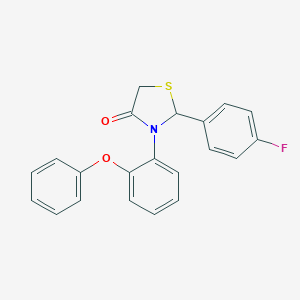
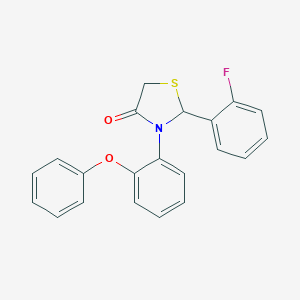
![3-(2,5-Dimethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B494198.png)
